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  • Product: (5-methyl-1H-imidazol-2-yl)methanol hydrochloride
  • CAS: 1923088-49-6

Core Science & Biosynthesis

Foundational

(5-methyl-1H-imidazol-2-yl)methanol hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride Audience: Researchers, scientists, and drug development professionals. Abstract (5-methyl-1H-imidazol-2-yl)metha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

(5-methyl-1H-imidazol-2-yl)methanol hydrochloride is a heterocyclic organic compound featuring a substituted imidazole core. The imidazole motif is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous biologically active agents. This technical guide serves as a comprehensive resource on the fundamental physical and chemical properties of this compound. It provides an in-depth analysis of its structure, physicochemical characteristics, and predicted spectral data, alongside standardized protocols for experimental verification. This document is designed to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this valuable chemical entity.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the cornerstone of all scientific investigation. This section details the fundamental structural and identifying information for (5-methyl-1H-imidazol-2-yl)methanol hydrochloride.

  • IUPAC Name: (5-methyl-1H-imidazol-2-yl)methanol hydrochloride

  • Molecular Formula: C₅H₉ClN₂O[1]

  • Molecular Weight: 148.59 g/mol [1][2][3]

  • CAS Number: 1923088-49-6[1]

The molecule consists of a five-membered imidazole ring substituted at the C2 position with a hydroxymethyl group (-CH₂OH) and at the C5 position with a methyl group (-CH₃). As a hydrochloride salt, the molecule is protonated, typically at one of the imidazole nitrogen atoms, which enhances its stability and aqueous solubility.

Figure 1: Chemical structure of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride.

Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in both chemical and biological systems. They influence formulation strategies, dissolution rates, and overall bioavailability.

Table 1: Summary of Physicochemical Properties

PropertyValue / Description
Appearance Expected to be a white to light cream or pale yellow crystalline solid or powder.[4]
Melting Point Data for this specific isomer is not available in the provided search results. The related isomer, (4-methyl-1H-imidazol-5-yl)methanol hydrochloride (CAS 38585-62-5), has a reported melting point of 233 °C (decomposes).[5]
Solubility As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents like methanol, and poorly soluble in non-polar solvents.[6][7] This is a general characteristic of amine hydrochlorides.
Hygroscopicity The compound is likely hygroscopic, meaning it can readily absorb moisture from the air.[8] Stable storage in a dry environment is crucial.[8]
pKa The predicted pKa is approximately 14.35 for the hydroxyl proton, though the imidazole ring nitrogens will have significantly lower, more physiologically relevant pKa values.[9]

Methodologies for Experimental Characterization

To ensure scientific integrity, physical properties must be verified through robust experimental methods. The protocols described below are self-validating systems, providing reliable and reproducible data when executed with precision.

Melting Point Determination via Capillary Method

The melting point is a fundamental property that provides a primary indication of a substance's purity. A sharp, well-defined melting range is characteristic of a pure compound.

Experimental Workflow:

G cluster_prep A. Sample Preparation cluster_measure B. Measurement cluster_report C. Reporting p1 Grind sample to a fine, uniform powder. p2 Tightly pack sample into a capillary tube (2-4 mm height). p1->p2 Ensures uniform heat transfer m1 Place capillary in calibrated melting point apparatus. m2 Heat rapidly to ~15°C below expected melting point. m3 Reduce heating rate to 1-2 °C per minute. m2->m3 Crucial for accuracy m4 Record T1: Temperature at first sign of liquid. m3->m4 m5 Record T2: Temperature when all solid has melted. m4->m5 r1 Report melting point as a range: T1 - T2.

Figure 2: Standard workflow for melting point determination.

Causality Behind Experimental Design:

  • Grinding the sample ensures that the entire sample experiences the same temperature simultaneously, preventing inaccurate readings due to poor heat conduction.

  • A slow heating rate (1-2 °C/min) near the melting point is critical. It allows the system to remain in thermal equilibrium, ensuring that the temperature of the heating block accurately reflects the temperature of the sample. A fast rate would cause the thermometer reading to overshoot the actual melting temperature.

Qualitative Solubility Assessment

This protocol provides a rapid and effective method for determining the solubility profile of the compound in various solvents, which is essential for selecting appropriate solvent systems for reactions, purification, and formulation.

Step-by-Step Protocol:

  • Aliquot Sample: Weigh approximately 5-10 mg of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride into a small vial or test tube.

  • Add Solvent: Add 1 mL of the test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene) to the vial.

  • Mix Thoroughly: Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

  • Observe and Classify: Visually inspect the mixture against a contrasting background.

    • Soluble: A clear, particle-free solution is formed.

    • Sparingly Soluble: The solution is hazy, or a significant portion of the solid remains undissolved.

    • Insoluble: The solid shows no signs of dissolving.

  • Repeat: Perform the test for each solvent of interest.

Predicted Spectroscopic Profile

While specific experimental spectra for (5-methyl-1H-imidazol-2-yl)methanol hydrochloride are not widely published, a reliable spectroscopic profile can be predicted based on its molecular structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueFeature
¹H NMR Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.8 ppm.Imidazole Ring Proton (-CH=): A singlet around δ 7.0-7.5 ppm.Exchangeable Protons (N-H, O-H): Broad singlets, chemical shift highly dependent on solvent and concentration.
IR O-H Stretch (Alcohol): Broad band, ~3200-3400 cm⁻¹.N-H Stretch (Imidazole): Medium, broad band, ~3100-3300 cm⁻¹.C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹.C=N and C=C Stretches (Ring): ~1500-1650 cm⁻¹.C-O Stretch (Alcohol): Strong band, ~1000-1100 cm⁻¹.
MS (ESI+) The mass spectrum is expected to show a prominent peak for the protonated free base [M+H]⁺ at m/z ≈ 113.1 , corresponding to the molecular formula C₅H₉N₂O⁺.

Safety, Handling, and Storage

Proper safety and handling procedures are imperative when working with any chemical reagent. Based on data for structurally similar compounds, the following guidelines should be followed.

  • Hazard Identification: (5-methyl-1H-imidazol-2-yl)methanol hydrochloride is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[5] A dust mask is recommended when handling the powder.[5]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Due to its hygroscopic nature, protection from moisture is essential to maintain sample integrity.[4][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[4]

References

  • Wikipedia. Histamine.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101344, (1-methyl-1H-imidazol-5-yl)methanol.[Link]

  • National Center for Biotechnology Information. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.[Link]

  • ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values.[Link]

  • Semantic Scholar. Spectrophotometric determination of metronidazole through Schiff's base system using vanillin and PDAB reagents in pharmaceutical preparation.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84089, (1-methyl-1H-imidazol-2-yl)methanol.[Link]

  • PharmaCompass. CAS 38585-62-5 - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.[Link]

  • Pharmaffiliates. CAS No : 38585-62-5 | Product Name : Cimetidine Hydrochloride - Impurity I (Hydrochloride) | Chemical Name : (5-Methyl-1H-imidazol-4-yl)methanol Hydrochloride.[Link]

  • Capot Chemical. Specifications of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride.[Link]3088-49-6.html)

Sources

Exploratory

An In-depth Technical Guide on the Stability and Storage of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for (5-methyl-1H-imidazol-2-yl)methanol hydrochloride. Tailored for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for (5-methyl-1H-imidazol-2-yl)methanol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with established pharmaceutical stability testing methodologies to ensure the integrity of this important chemical intermediate.

Introduction and Physicochemical Profile

(5-methyl-1H-imidazol-2-yl)methanol hydrochloride is a heterocyclic compound featuring a substituted imidazole ring. The imidazole moiety is a critical pharmacophore found in numerous pharmaceuticals, valued for its diverse biological activities.[1][2] The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent molecule.[3] Understanding the intrinsic stability of this compound is paramount for the development of robust formulations and for ensuring its quality throughout its lifecycle.

PropertyValueSource
IUPAC Name (5-methyl-1H-imidazol-2-yl)methanol;hydrochlorideN/A
CAS Number Not widely availableN/A
Molecular Formula C₅H₉ClN₂ON/A
Molecular Weight 148.59 g/mol N/A
Appearance Expected to be a white to off-white crystalline solid[2]
Solubility Expected to be soluble in water and polar protic solvents[2]

Note: Specific experimental data for this compound is limited. Properties are inferred from structurally similar compounds.

Intrinsic Stability Profile: A Mechanistic Approach

The stability of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride is dictated by the chemical reactivity of the imidazole ring, the hydroxymethyl group, and its nature as a hydrochloride salt. A thorough understanding of its degradation pathways under various stress conditions is crucial for developing stability-indicating analytical methods and for defining appropriate storage and handling procedures.

Forced degradation studies are essential to probe the intrinsic stability of a drug substance.[4][5] These studies involve exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6]

Hydrolytic Stability

Hydrolysis involves the reaction of the compound with water, which can be catalyzed by acidic or basic conditions. While the imidazole ring itself is generally stable to hydrolysis, the overall molecule's stability in aqueous solutions at different pH values should be systematically evaluated.

  • Acidic Conditions: In strongly acidic solutions, protonation of the imidazole ring is expected, which may influence its electronic properties and susceptibility to degradation.

  • Neutral Conditions: At neutral pH, the compound's stability is anticipated to be optimal.

  • Basic Conditions: In basic media, deprotonation of the imidazole ring and the hydroxyl group can occur, potentially leading to different degradation pathways. For some imidazole-containing compounds, basic conditions can facilitate autoxidation.[7]

Oxidative Stability

The imidazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.[7] Studies on other imidazole-containing drugs have shown that oxidation can lead to the formation of various oxygenated derivatives or even ring-opening.[8] The hydroxymethyl group is also a potential site for oxidation to an aldehyde or carboxylic acid.

Thermal Stability

As a solid, (5-methyl-1H-imidazol-2-yl)methanol hydrochloride is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. The hydrochloride salt may decompose to release hydrogen chloride gas. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable for determining the melting point, decomposition temperature, and characterizing thermal events.[9][10]

Photostability

Many heterocyclic compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[11] The imidazole ring, being aromatic, can absorb UV light, which may lead to photochemical reactions and the formation of degradation products. Photostability testing, as outlined in ICH guideline Q1B, is crucial to assess the compound's light sensitivity.[12][13] Studies on other imidazole-containing compounds have demonstrated their sensitivity to photodegradation in solution.[7]

Recommended Storage and Handling

Based on the anticipated stability profile and general best practices for pharmaceutical chemicals, the following storage and handling guidelines are recommended:

  • Temperature: Store in a cool, well-ventilated area, protected from high temperatures. Refrigeration may be considered for long-term storage, but the potential for moisture condensation upon removal should be managed.

  • Light: Protect from light. Store in amber glass vials or other opaque containers.

  • Moisture (Hygroscopicity): The compound is likely to be hygroscopic, meaning it can absorb moisture from the air.[14][15] Store in a tightly sealed container in a dry environment, such as in a desiccator with a suitable drying agent.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Inert Atmosphere: For long-term storage, particularly for reference standards, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize the risk of oxidative degradation.

Methodologies for Stability Assessment

A robust stability assessment program relies on validated analytical methods and well-designed experimental protocols.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[16][17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[18][19]

Caption: Workflow for developing a stability-indicating HPLC method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column Selection: Begin with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Screening:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile or Methanol

    • Run a gradient elution to determine the approximate retention time of the parent compound.

  • Optimization: Adjust the mobile phase composition (isocratic or gradient) and flow rate to achieve a symmetric peak shape for the parent compound with a reasonable retention time.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Forced Degradation: Subject the compound to forced degradation conditions (see section 4.2).

  • Specificity Assessment: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Forced Degradation Studies

Forced degradation studies are a critical component of drug development and are used to establish the intrinsic stability of the molecule and to develop stability-indicating methods.[4][5]

Forced_Degradation_Workflow Start API Sample Hydrolysis Hydrolytic Stress Acid (e.g., 0.1N HCl) Base (e.g., 0.1N NaOH) Neutral (Water) Start->Hydrolysis Oxidation Oxidative Stress e.g., 3% H₂O₂ Start->Oxidation Thermal Thermal Stress Solid State (e.g., 80°C) Solution Start->Thermal Photo Photolytic Stress ICH Q1B conditions Start->Photo Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Sources

Foundational

An In-depth Technical Guide to the Synthesis of (5-methyl-1H-imidazol-2-yl)methanol Hydrochloride

This guide provides a comprehensive overview of the primary synthetic pathways for (5-methyl-1H-imidazol-2-yl)methanol hydrochloride, a key intermediate in pharmaceutical development. The document is intended for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the primary synthetic pathways for (5-methyl-1H-imidazol-2-yl)methanol hydrochloride, a key intermediate in pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, mechanistic discussions, and comparative data to inform laboratory and process scale-up activities.

Introduction: Significance of (5-methyl-1H-imidazol-2-yl)methanol Hydrochloride

The imidazole moiety is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The title compound, (5-methyl-1H-imidazol-2-yl)methanol hydrochloride, serves as a crucial building block for the synthesis of various therapeutic agents. Its specific substitution pattern, featuring a methyl group at the 5-position and a hydroxymethyl group at the 2-position, allows for targeted derivatization to modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its synthesis is therefore critical for the efficient and scalable production of advanced pharmaceutical intermediates.

Core Synthetic Strategies

Two principal and convergent synthetic strategies dominate the preparation of (5-methyl-1H-imidazol-2-yl)methanol. Both pathways typically commence with the formation of the 5-methylimidazole core, followed by functionalization at the C2 position to introduce a carbonyl group (either an aldehyde or an ester). This key intermediate is then reduced to the target alcohol, which is subsequently converted to its hydrochloride salt for improved stability and handling.

The choice between these pathways often hinges on factors such as the availability of starting materials, desired purity profile, and scalability considerations.

Pathway A: Synthesis via Formylation of 5-methyl-1H-imidazole

This pathway involves the direct introduction of a formyl group onto the 5-methylimidazole ring, followed by reduction.

Step 1: Synthesis of 5-methyl-1H-imidazole

The synthesis of C-substituted imidazoles is a well-established field. 5-methyl-1H-imidazole can be prepared through the condensation of an appropriate dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.

Step 2: Formylation of 5-methyl-1H-imidazole to yield 5-methyl-1H-imidazole-2-carboxaldehyde

The introduction of a formyl group at the C2 position of the imidazole ring is a key transformation. The C2 proton is the most acidic, facilitating its removal by a strong base. Two primary methods are employed for this formylation:

  • Lithiation followed by quenching with a formylating agent: This method involves the deprotonation of the C2 position of an N-protected 5-methylimidazole using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by the addition of a formylating agent like N,N-dimethylformamide (DMF).[1][2] Protection of the imidazole nitrogen (e.g., with a trityl or substituted ethyl group) is often necessary to prevent N-lithiation.

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), to formylate electron-rich heteroaromatic compounds like 5-methyl-1H-imidazole.[3][4][5] This method avoids the use of highly pyrophoric organolithium reagents, making it potentially more amenable to larger-scale synthesis.

G cluster_0 Pathway A: Formylation Route 5-methyl-1H-imidazole 5-methyl-1H-imidazole N-protected 5-methyl-1H-imidazole N-protected 5-methyl-1H-imidazole 2-Lithio-N-protected 5-methyl-1H-imidazole 2-Lithio-N-protected 5-methyl-1H-imidazole N-protected 5-methyl-1H-imidazole-2-carboxaldehyde N-protected 5-methyl-1H-imidazole-2-carboxaldehyde 5-methyl-1H-imidazole-2-carboxaldehyde 5-methyl-1H-imidazole-2-carboxaldehyde (5-methyl-1H-imidazol-2-yl)methanol (5-methyl-1H-imidazol-2-yl)methanol (5-methyl-1H-imidazol-2-yl)methanol hydrochloride (5-methyl-1H-imidazol-2-yl)methanol hydrochloride

Step 3: Reduction of 5-methyl-1H-imidazole-2-carboxaldehyde

The reduction of the aldehyde to the primary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation. Alternatively, catalytic hydrogenation over a palladium catalyst can be employed.[6]

Step 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, (5-methyl-1H-imidazol-2-yl)methanol, to its hydrochloride salt. This is typically accomplished by dissolving the alcohol in an anhydrous solvent, such as diethyl ether or isopropanol, and adding a solution of hydrogen chloride in a suitable solvent.[7] This salt formation enhances the compound's stability and crystallinity, facilitating its purification and handling.

Pathway B: Synthesis via Carboxylation and Reduction of the Ester

This alternative pathway involves the introduction of a carboxyl group at the C2 position, which is then esterified and subsequently reduced.

Step 1: Synthesis of 5-methyl-1H-imidazole

This initial step is identical to that in Pathway A.

Step 2: Carboxylation and Esterification to Ethyl 5-methyl-1H-imidazole-2-carboxylate

This two-step sequence introduces an ester functionality at the C2 position. The carboxylation can be achieved by treating an N-protected 5-methylimidazole with a strong base followed by quenching with carbon dioxide.[8] The resulting carboxylic acid is then esterified under standard conditions, for example, by reacting with ethanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.

Step 3: Reduction of Ethyl 5-methyl-1H-imidazole-2-carboxylate

The reduction of the ester to the primary alcohol requires a more potent reducing agent than that used for the aldehyde in Pathway A. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, effectively reducing esters to primary alcohols.[1][8] The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

G cluster_1 Pathway B: Carboxylation/Ester Reduction Route 5-methyl-1H-imidazole 5-methyl-1H-imidazole 5-methyl-1H-imidazole-2-carboxylic acid 5-methyl-1H-imidazole-2-carboxylic acid Ethyl 5-methyl-1H-imidazole-2-carboxylate Ethyl 5-methyl-1H-imidazole-2-carboxylate (5-methyl-1H-imidazol-2-yl)methanol (5-methyl-1H-imidazol-2-yl)methanol (5-methyl-1H-imidazol-2-yl)methanol hydrochloride (5-methyl-1H-imidazol-2-yl)methanol hydrochloride

Step 4: Formation of the Hydrochloride Salt

This final step is identical to that in Pathway A.

Comparative Analysis of Synthesis Pathways

ParameterPathway A (Formylation)Pathway B (Carboxylation/Ester Reduction)
Key Intermediate 5-methyl-1H-imidazole-2-carboxaldehydeEthyl 5-methyl-1H-imidazole-2-carboxylate
C2-Functionalization Lithiation/DMF or Vilsmeier-HaackLithiation/CO₂ followed by esterification
Reduction Step Aldehyde to alcohol (e.g., NaBH₄)Ester to alcohol (LiAlH₄)
Reagent Safety Can involve pyrophoric n-BuLi; Vilsmeier-Haack is an alternative.Involves pyrophoric n-BuLi and highly reactive LiAlH₄.
Scalability Vilsmeier-Haack is generally scalable.Use of LiAlH₄ requires careful thermal management on a large scale.
Overall Yield Dependent on the efficiency of the formylation step.Can be high, but requires careful handling of reactive intermediates.

Experimental Protocols

Protocol for Pathway B: Reduction of Ethyl 5-methyl-1H-imidazole-2-carboxylate

This protocol is a representative example and may require optimization.

Materials:

  • Ethyl 5-methyl-1H-imidazole-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% w/v Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Anhydrous diethyl ether

  • Hydrogen chloride solution (e.g., 2M in diethyl ether)

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Ester: A solution of ethyl 5-methyl-1H-imidazole-2-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% sodium hydroxide solution (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams. This procedure is known as the Fieser work-up and results in the formation of a granular precipitate of aluminum salts.

  • Isolation of the Free Base: The resulting slurry is stirred for 30 minutes, and the solid is removed by filtration through a pad of celite. The filter cake is washed with additional THF. The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (5-methyl-1H-imidazol-2-yl)methanol.

  • Hydrochloride Salt Formation: The crude alcohol is dissolved in a minimal amount of anhydrous diethyl ether. A solution of hydrogen chloride in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (5-methyl-1H-imidazol-2-yl)methanol hydrochloride.[7]

Conclusion

The synthesis of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride can be effectively achieved through two primary pathways, each with its own set of advantages and challenges. The choice of route will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The formylation pathway, particularly when employing the Vilsmeier-Haack reaction, may offer a more scalable and less hazardous approach. The ester reduction pathway, while utilizing highly reactive reagents, is also a robust and high-yielding method. This guide provides the foundational knowledge for the successful synthesis and process development of this important pharmaceutical intermediate.

References

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  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (URL: [Link])

  • Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal - YouTube. (URL: [Link])

  • Formation of 4(5)-Methylimidazole and Its Precursors, α-Dicarbonyl Compounds, in Maillard Model Systems - Scite.ai. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

  • Vilsmeier-Haack Reaction - YouTube. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of (5-methyl-1H-imidazol-2-yl)methanol Hydrochloride

Abstract (5-methyl-1H-imidazol-2-yl)methanol is a crucial heterocyclic building block in medicinal chemistry and drug development, often utilized in the synthesis of pharmacologically active compounds. This application n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-methyl-1H-imidazol-2-yl)methanol is a crucial heterocyclic building block in medicinal chemistry and drug development, often utilized in the synthesis of pharmacologically active compounds. This application note provides a comprehensive, step-by-step protocol for its synthesis via the reduction of 5-methyl-1H-imidazole-2-carboxaldehyde, followed by conversion to its stable hydrochloride salt. The protocol emphasizes experimental causality, safety, and process validation, designed for researchers, chemists, and drug development professionals. Key steps include the controlled reduction of the aldehyde using sodium borohydride, a robust workup procedure, and efficient isolation of the final hydrochloride salt.

Introduction and Synthetic Strategy

The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs, including the notable H2 receptor antagonist, Cimetidine[1]. The title compound, (5-methyl-1H-imidazol-2-yl)methanol hydrochloride, serves as a versatile intermediate for introducing the 5-methyl-2-(hydroxymethyl)imidazole moiety into larger molecules.

Our synthetic approach is a reliable two-stage process:

  • Reduction: The selective reduction of the carbonyl group of 5-methyl-1H-imidazole-2-carboxaldehyde to a primary alcohol.

  • Salt Formation: Conversion of the resulting alcohol into its hydrochloride salt to improve stability, crystallinity, and handling characteristics.

This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent, which offers high yields and operational simplicity compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄)[2][3].

Overall Synthetic Scheme:
  • Step 1: Reduction 5-methyl-1H-imidazole-2-carboxaldehyde is reduced to (5-methyl-1H-imidazol-2-yl)methanol.

  • Step 2: Hydrochloride Salt Formation

    (5-methyl-1H-imidazol-2-yl)methanol is converted to its hydrochloride salt.

Experimental Workflow and Mechanism

The overall process flow is designed for efficiency and safety, from reaction setup to the isolation of the pure product.

G cluster_0 Part 1: Reduction cluster_1 Part 2: Workup cluster_2 Part 3: Salt Formation & Isolation A Reaction Setup (Inert Atmosphere) B Dissolve Aldehyde in Methanol A->B C Cool to 0°C B->C D Portion-wise addition of Sodium Borohydride C->D E Monitor by TLC D->E F Quench with Water E->F G Remove Methanol (Reduced Pressure) F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Dissolve Crude Alcohol in Isopropanol I->J K Add Conc. HCl J->K L Precipitation K->L M Filter & Wash (Cold Diethyl Ether) L->M N Dry Under Vacuum M->N O Final Product: (5-methyl-1H-imidazol-2-yl)methanol HCl N->O

Caption: High-level workflow for the synthesis of (5-methyl-1H-imidazol-2-yl)methanol HCl.

Mechanism of Borohydride Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the methanol solvent to yield the final alcohol product.

Caption: Nucleophilic attack by hydride followed by protonation.

Materials and Methods

Reagents and Materials
ReagentGradeSupplierCAS Number
5-methyl-1H-imidazole-2-carboxaldehyde≥97%Various68283-02-3
Sodium Borohydride (NaBH₄)≥98%, powderVarious16940-66-2
Methanol (MeOH), Anhydrous≥99.8%Various67-56-1
Ethyl Acetate (EtOAc)ACS GradeVarious141-78-6
Isopropanol (IPA)ACS GradeVarious67-63-0
Diethyl Ether (Et₂O), Anhydrous≥99%Various60-29-7
Hydrochloric Acid (HCl), Concentrated37% w/w, ACS GradeVarious7647-01-0
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeVarious7757-82-6
Deionized Water (H₂O)Type II or better-7732-18-5
TLC PlatesSilica Gel 60 F₂₅₄Various-
Equipment
EquipmentSpecification
Round-bottom flasks100 mL, 250 mL
Magnetic stirrer and stir bars-
Ice bath-
Septa and needlesFor inert atmosphere
Rotary evaporatorWith vacuum pump and cold trap
Separatory funnel250 mL
Buchner funnel and filter flask-
pH paper or meter-
Standard laboratory glasswareBeakers, graduated cylinders, etc.

Detailed Synthesis Protocol

Part 1: Reduction of 5-methyl-1H-imidazole-2-carboxaldehyde
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-imidazole-2-carboxaldehyde (5.5 g, 50 mmol).

  • Dissolution: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

    • Rationale: Cooling the reaction is critical to control the exothermic release of heat and the rate of hydrogen gas evolution that occurs when NaBH₄ reacts with the protic solvent (methanol) and upon reduction of the aldehyde.[2]

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (2.8 g, 75 mmol, 1.5 equivalents) portion-wise over 20-30 minutes.

    • Scientist's Note: Portion-wise addition prevents a rapid, uncontrolled reaction and excessive foaming. A slight effervescence (hydrogen gas) is expected.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is complete upon the disappearance of the starting aldehyde spot.

Part 2: Workup and Isolation of the Free Base
  • Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully add 20 mL of deionized water dropwise to quench any unreacted sodium borohydride.

    • Caution: This step is exothermic and will evolve hydrogen gas. Add the water slowly to maintain control.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator under reduced pressure.

  • Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Rationale: The product, (5-methyl-1H-imidazol-2-yl)methanol, is moderately polar and will partition into the ethyl acetate layer. Multiple extractions ensure a high recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (5-methyl-1H-imidazol-2-yl)methanol as a pale yellow oil or solid.

Part 3: Formation and Isolation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude alcohol from the previous step in 50 mL of isopropanol. Gentle warming may be required.

  • Acidification: Cool the solution in an ice bath. While stirring, add concentrated hydrochloric acid (approx. 4.5 mL, ~55 mmol) dropwise. A white precipitate should begin to form immediately.

    • Self-Validation: Check the pH of the solution using pH paper; it should be strongly acidic (pH 1-2).

  • Crystallization: Continue stirring the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any non-polar impurities and residual solvent.[4]

  • Drying: Dry the product under vacuum at 40-50 °C for several hours to obtain pure (5-methyl-1H-imidazol-2-yl)methanol hydrochloride.

Characterization and Expected Results

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₅H₉ClN₂O
Molecular Weight 148.59 g/mol
Yield Typically 75-90%
Melting Point ~135-140 °C (decomposes)
Solubility Soluble in water and methanol
  • ¹H NMR (D₂O, 400 MHz): Expect signals corresponding to the imidazole ring protons, the newly formed methylene protons (-CH₂OH) around δ 4.6-4.8 ppm, and the methyl group protons (-CH₃) around δ 2.3-2.5 ppm. The aldehyde proton signal (δ ~9.5 ppm) from the starting material should be absent.

  • ¹³C NMR (D₂O, 100 MHz): Expect signals for the imidazole carbons, the methyl carbon, and the methylene carbon (~δ 55-60 ppm). The aldehyde carbonyl carbon (δ >180 ppm) will be absent.

Safety Precautions and Waste Management

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5][6]

  • Sodium Borohydride (NaBH₄):

    • Hazard: Water-reactive, releasing flammable H₂ gas which can ignite.[5] Corrosive and toxic if swallowed or in contact with skin.[5]

    • Handling: Handle in a well-ventilated fume hood. Avoid contact with water, acids, and moist air. Store in a cool, dry place.[7]

  • Hydrochloric Acid (HCl):

    • Hazard: Highly corrosive, causes severe skin burns and eye damage. Respiratory irritant.

    • Handling: Handle only in a fume hood. Use caution when opening and dispensing.

  • Waste Disposal:

    • Aqueous waste should be neutralized before disposal.

    • Organic solvent waste should be collected in a designated halogen-free solvent waste container.

    • To dispose of residual NaBH₄, it can be carefully quenched by slow addition to a large volume of cold water in a well-ventilated area, followed by neutralization.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction (TLC shows SM) Insufficient reducing agent; low reaction temperature/time.Add another 0.2-0.3 equivalents of NaBH₄. Allow the reaction to stir for a longer period at room temperature.
Low Yield after Extraction Incomplete extraction; product loss during workup.Perform additional extractions (4-5 times). Ensure the aqueous layer is saturated with NaCl to decrease the product's aqueous solubility.
Product "Oils Out" during HCl addition Impurities present; solvent choice.Try adding the HCl solution more slowly at 0°C. If it persists, concentrate the oil, redissolve in minimal hot isopropanol, and attempt to recrystallize.
Final Product is Gummy or Oily Insufficient drying; presence of solvent or impurities.Ensure the product is thoroughly washed with cold ether. Dry under high vacuum for an extended period, possibly with gentle heating (40-50°C).

References

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Veeprho. (n.d.). 4-Hydroxymethyl-5-methylimidazole | CAS 29636-87-1. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium borohydride. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

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Application

Application Notes for (5-methyl-1H-imidazol-2-yl)methanol hydrochloride in Drug Discovery

Introduction: The Imidazole Scaffold and the Unique Potential of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold and the Unique Potential of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products like histidine and histamine, and a plethora of synthetic drugs.[1][2] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions in enzymes make it a privileged scaffold in drug design.[3] Imidazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antifungal, anti-inflammatory, and antimicrobial properties.[2][3]

(5-methyl-1H-imidazol-2-yl)methanol hydrochloride emerges as a particularly valuable building block for several key reasons. The 2-hydroxymethyl group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules. The 5-methyl group can offer improved metabolic stability and enhanced binding interactions with biological targets. This document serves as a comprehensive guide for researchers, providing insights into the synthetic utility and strategic applications of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride in modern drug discovery campaigns.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride is presented in the table below.

PropertyValue
IUPAC Name (5-methyl-1H-imidazol-2-yl)methanol;hydrochloride
Molecular Formula C₅H₉ClN₂O
Molecular Weight 148.59 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents like methanol and ethanol.

Storage and Handling: Store in a cool, dry, and well-ventilated area away from incompatible substances. The hydrochloride salt is generally more stable and less prone to degradation than the free base.

Synthetic Pathways and Utility

While a specific, detailed synthesis for (5-methyl-1H-imidazol-2-yl)methanol hydrochloride is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous imidazole derivatives.[4][5] The most logical approach involves the reduction of a corresponding 2-formyl or 2-carboxylic acid ester derivative of 5-methylimidazole.

G A 5-Methylimidazole B 5-Methyl-1H-imidazole-2-carbaldehyde A->B Formylation (e.g., Vilsmeier-Haack) C (5-methyl-1H-imidazol-2-yl)methanol B->C Reduction (e.g., NaBH4) D (5-methyl-1H-imidazol-2-yl)methanol hydrochloride C->D HCl treatment

Caption: Proposed synthetic pathway for (5-methyl-1H-imidazol-2-yl)methanol hydrochloride.

Core Application: A Versatile Intermediate in Lead Generation

The primary utility of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride lies in its role as a versatile intermediate for the synthesis of diverse compound libraries targeting various therapeutic areas. The hydroxyl group can be readily functionalized, serving as a key attachment point for building out molecular complexity.

G cluster_0 Core Scaffold cluster_1 Key Synthetic Transformations cluster_2 Potential Therapeutic Areas A (5-methyl-1H-imidazol-2-yl)methanol hydrochloride B Etherification A->B C Esterification A->C D Conversion to Leaving Group (e.g., tosylate, halide) A->D E Oxidation to Aldehyde A->E F Kinase Inhibitors B->F G Antiviral Agents C->G H Histamine Receptor Modulators D->H I Antimicrobial Agents E->I

Caption: Synthetic utility and potential therapeutic applications of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride.

Experimental Protocols

The following protocols are representative examples of how (5-methyl-1H-imidazol-2-yl)methanol can be utilized in synthetic chemistry. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Protocol 1: O-Alkylation to Form Ether Derivatives

This protocol describes a general method for the etherification of the hydroxyl group, a common step in constructing kinase inhibitors and other biologically active molecules.

Materials:

  • (5-methyl-1H-imidazol-2-yl)methanol hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of (5-methyl-1H-imidazol-2-yl)methanol (1.0 equivalent, prepared by neutralizing the hydrochloride salt with a suitable base and extracting into an organic solvent) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Protocol 2: Synthesis of Ester Derivatives

Esterification is another key transformation, often employed in the synthesis of prodrugs or molecules where the ester linkage is a key structural component.

Materials:

  • (5-methyl-1H-imidazol-2-yl)methanol (free base)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acyl chloride or carboxylic acid anhydride (e.g., benzoyl chloride)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve (5-methyl-1H-imidazol-2-yl)methanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add TEA or DIPEA (1.5 equivalents) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ester.

Application in Target-Oriented Synthesis

Kinase Inhibitors

The imidazole scaffold is prevalent in many kinase inhibitors.[6][7][8][9] (5-methyl-1H-imidazol-2-yl)methanol can be used to synthesize fragments that mimic the hinge-binding motifs of ATP-competitive inhibitors. The hydroxymethyl group can be elaborated to introduce functionalities that interact with the solvent-exposed regions of the kinase active site, thereby improving potency and selectivity. For instance, novel inhibitors of Tie-2 and Aurora kinases have been developed using imidazole-based scaffolds.[6][7]

Antiviral Agents

Imidazole derivatives have shown promise as antiviral agents against a range of viruses, including Human Cytomegalovirus (HCMV) and Hepatitis B Virus (HBV).[10][11][12][13] The (5-methyl-1H-imidazol-2-yl)methanol core can be incorporated into nucleoside or non-nucleoside analogues. The hydroxymethyl group can be transformed to mimic the sugar moiety of a nucleoside or to act as a linker to other pharmacophoric groups.

Conclusion

(5-methyl-1H-imidazol-2-yl)methanol hydrochloride is a valuable and versatile building block for medicinal chemists. Its straightforward functionalization at the 2-position, combined with the favorable properties imparted by the 5-methylimidazole core, makes it an attractive starting material for the synthesis of novel therapeutic agents. The protocols and applications outlined in this guide provide a solid foundation for researchers to leverage this compound in their drug discovery efforts, particularly in the pursuit of new kinase inhibitors and antiviral therapies.

References

  • BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. BenchChem.
  • ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2).
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride. BenchChem.
  • Sharma, V., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. Semantic Scholar.
  • Al-Ostoot, F. H., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1683.
  • BenchChem. (2025). Application Note and Protocol: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol. BenchChem.
  • Kumar, M., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem.
  • Nair, V., et al. (2007). Synthesis of a Novel Carbocyclic Analog of Bredinin. Molecules, 12(4), 835-843.
  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583.
  • El-Emam, A. A., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Future Virology, 16(11), 727-744.
  • Hentemann, M. F., et al. (2005). Discovery of Imidazole Vinyl Pyrimidines as a Novel Class of Kinase Inhibitors Which Inhibit Tie-2 and Are Orally Bioavailable. Bioorganic & Medicinal Chemistry Letters, 15(20), 4473-4476.
  • Sharma, P., et al. (2015). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 5(11), 8147-8173.
  • Hong, J. H. (2007). Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. Archives of Pharmacal Research, 30(2), 131-137.
  • BenchChem. (2025). An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure. BenchChem.
  • Cheng, Y. C., et al. (1995). Use of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil as a novel antiviral agent for hepatitis B virus and Epstein-Barr virus. Antimicrobial Agents and Chemotherapy, 39(8), 1805-1808.
  • Wang, Y., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2118.
  • Serpi, M., et al. (2023). Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV). Journal of Medicinal Chemistry, 66(10), 6654-6671.
  • Wikipedia. (n.d.). Histamine.
  • Chana, A., et al. (2002). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 7(9), 675-682.
  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Tron, G. C., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Archiv der Pharmazie, 344(11), 749-755.
  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14821.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Methyl-Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic propert...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-methyl-imidazole derivatives, a key subclass with significant therapeutic potential. We will explore how subtle molecular modifications impact their anticancer and antimicrobial activities, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

The 5-Methyl-Imidazole Core: A Versatile Scaffold

The 5-methyl-imidazole moiety serves as a versatile template for developing targeted therapeutics. The methyl group at the 5-position can influence the molecule's steric and electronic properties, impacting its binding affinity to biological targets.[2] The overall activity of these derivatives is further modulated by the nature and position of substituents on the imidazole ring and any appended functional groups. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

I. Anticancer Activity: Targeting Cellular Proliferation

Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][4] Our comparative analysis focuses on how structural variations within 5-methyl-imidazole derivatives influence their cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship Insights

Systematic studies have revealed critical insights into the anticancer SAR of 5-methyl-imidazole derivatives. The substitution pattern at the N-1, C-2, and C-4 positions of the imidazole ring plays a pivotal role in determining their potency and selectivity.

For instance, in a series of 2-substituted-4-benzyl-5-methylimidazoles, the nature of the substituent at the 2-position significantly impacts their ability to inhibit the oncogenic STAT3 signaling pathway.[5] Derivatives bearing a benzylthio group (Compound 1a ) or a (2,6-difluorobenzyl)thio group (Compound 1d ) at the C-2 position have demonstrated potent inhibition of breast cancer cell growth.[5] The presence of electron-withdrawing fluorine atoms on the benzyl ring appears to enhance the activity.

Table 1: Comparative Anticancer Activity of 2,4,5-Trisubstituted Imidazole Derivatives

Compound IDR1 (at N-1)R2 (at C-2)R4 (at C-4)Cancer Cell LineIC50 (µM)Reference
1a H-S-CH2-Ph-CH2-PhMDA-MB-23110.21[5]
1b H-S-CH2-(4-F-Ph)-CH2-PhMDA-MB-2318.93[5]
1c H-S-CH2-(4-Cl-Ph)-CH2-PhMDA-MB-2317.88[5]
1d H-S-CH2-(2,6-diF-Ph)-CH2-PhMDA-MB-2316.66[5]
2a H4-Chlorophenyl2,4-DichlorophenylA549 (Lung)5.2[6]
2b H4-Methoxyphenyl2,4-DichlorophenylA549 (Lung)7.8[6]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data in Table 1 clearly demonstrates that modifications at the C-2 and C-4 positions significantly influence the anticancer potency. For instance, the introduction of a 4-chlorophenyl group at C-2 and a 2,4-dichlorophenyl group at C-4 (Compound 2a ) results in potent activity against the A549 lung cancer cell line.[6]

Experimental Protocol: MTT Assay for Anticancer Activity

To ensure the reliability and reproducibility of the cytotoxicity data, a standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the 5-methyl-imidazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A 1. Cell Seeding B 2. Compound Treatment A->B C 3. MTT Addition B->C D 4. Formazan Solubilization C->D E 5. Absorbance Reading D->E F 6. IC50 Determination E->F

Caption: Workflow for determining the anticancer activity of 5-methyl-imidazole derivatives using the MTT assay.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Imidazole-containing compounds have long been recognized for their antifungal and antibacterial properties. This section delves into the SAR of 5-methyl-imidazole derivatives as antimicrobial agents, providing comparative data on their efficacy against various bacterial strains.

Structure-Activity Relationship Insights

The antimicrobial activity of 5-methyl-imidazole derivatives is highly dependent on the substituents at the N-1 and C-2 positions. For example, in a series of 1-methyl-4-nitro-5-substituted-imidazoles, the nature of the substituent at the C-5 position was found to be a key determinant of antibacterial activity.

A study revealed that derivatives with a phenylsulfonyl group at the C-5 position (Compound 3a ) exhibited potent activity against Gram-positive bacteria. The introduction of a chlorine atom on the phenyl ring (Compound 3b ) further enhanced this activity.

Table 2: Comparative Antimicrobial Activity of 1,5-Disubstituted Imidazole Derivatives

Compound IDR1 (at N-1)R5 (at C-5)Bacterial StrainMIC (µg/mL)Reference
3a -CH3-SO2-PhStaphylococcus aureus16
3b -CH3-SO2-(4-Cl-Ph)Staphylococcus aureus8
3c -CH3-S-PhStaphylococcus aureus32
4a -CH3-SO2-PhEscherichia coli>128
4b -CH3-SO2-(4-Cl-Ph)Escherichia coli>128
Metronidazole --Helicobacter pylori8
3d -CH3-SO2-(4-CH3-Ph)Helicobacter pylori2

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The data in Table 2 highlights the importance of the sulfonyl linkage and the substitution on the phenyl ring for potent anti-Staphylococcal activity. Interestingly, these compounds showed limited activity against Gram-negative bacteria like Escherichia coli, suggesting a degree of selectivity. Notably, some derivatives, such as compound 3d , displayed significantly better activity against Helicobacter pylori than the standard drug metronidazole.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[2][6] This method provides a quantitative measure of the antimicrobial potency of the test compounds.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the 5-methyl-imidazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[5]

MIC_Determination_Workflow A 1. Prepare Inoculum B 2. Serial Dilution A->B C 3. Inoculation B->C D 4. Incubation C->D E 5. Visual Inspection D->E F 6. MIC Determination E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 5-methyl-imidazole derivatives.

III. Synthetic Strategies

The synthesis of substituted 5-methyl-imidazole derivatives often involves multi-component reactions, providing an efficient route to a diverse range of analogs. A common and versatile method is the Radziszewski synthesis and its variations, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine.

Radziszewski_Synthesis Reactants 1,2-Dicarbonyl Compound + Aldehyde + Amine/Ammonia Product Substituted Imidazole Reactants->Product Condensation (e.g., in Acetic Acid)

Caption: General scheme for the Radziszewski synthesis of substituted imidazoles.

This one-pot synthesis allows for the introduction of various substituents at the C-2, N-1, and C-4/C-5 positions by simply changing the starting materials, making it a powerful tool for generating libraries of compounds for SAR studies.

Conclusion

This guide has provided a comprehensive overview of the structure-activity relationships of 5-methyl-imidazole derivatives as both anticancer and antimicrobial agents. The presented data and protocols underscore the importance of systematic structural modifications in optimizing the biological activity of these versatile scaffolds. The insights gained from these SAR studies are invaluable for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As a Senior Application Scientist, I encourage researchers to leverage this information to accelerate their drug discovery and development efforts in this promising area of medicinal chemistry.

References

  • Ali, I., Lone, M. N., & Aboul-Enein, H. Y. (2018). Imidazoles as potential anticancer agents. MedChemComm, 9(10), 1598-1622.
  • Baviskar, A. T., et al. (2013). Synthesis and biological evaluation of novel 2,4,5-trisubstituted imidazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4852.
  • Kadu, V. D., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(34), 20854-20859.
  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Bio-protocol. (2017). Anticancer assay (MTT). Retrieved from [Link]

  • Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4153.
  • Kumar, M., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Current Synthetic and Systems Biology, 5(2), 1-8.
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bekhit, A. A., et al. (2021). Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions. Bioorganic chemistry, 114, 105033.
  • Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760.
  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Health Sciences, 6(S4), 1033-1043.
  • Wioleta, A., & Ewa, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 968.
  • Adib, M., et al. (2011). One-pot synthesis of 2,4,5-trisubstituted imidazoles via [2 + 2 + 1] cycloannulation of 1,3-bishet(aryl)-monothio-1,3-diketones, α-substituted methylamines and sodium nitrite through α-nitrosation of enaminones. The Journal of Organic Chemistry, 76(17), 7029-7035.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Sadek, B., et al. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Pharmaceuticals, 16(5), 738.
  • Nanotechnology Perceptions. (2023). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Retrieved from [Link]

  • Frontiers. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Retrieved from [Link]

  • MDPI. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

  • Heravi, M. M., et al. (2015). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions.
  • Bio-protocol. (2024). Minimum Inhibitory Concentration (MIC) Determination. Retrieved from [Link]

  • Heravi, M. M., et al. (2012). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrasonics sonochemistry, 19(2), 377-381.
  • ResearchGate. (2018). Procedure of synthesizing 2,4,5-trisubstituted imidazole derivatives with starting materials. Retrieved from [Link]

Sources

Validation

Reproducibility of biological data for (5-methyl-1H-imidazol-2-yl)methanol hydrochloride across different labs

Introduction: The Challenge of Reproducibility in Small Molecule Research The "reproducibility crisis" in preclinical research is a well-documented challenge, with a significant number of published findings proving diffi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Reproducibility in Small Molecule Research

The "reproducibility crisis" in preclinical research is a well-documented challenge, with a significant number of published findings proving difficult to replicate across different laboratories.[1][2][3] This issue is particularly pertinent for studies involving novel small molecules, where subtle variations in compound identity, purity, and experimental protocols can lead to vastly different biological outcomes. This guide provides a comprehensive framework for ensuring the reproducibility of biological data for a specific small molecule, (5-methyl-1H-imidazol-2-yl)methanol hydrochloride, a compound with potential applications in pharmaceutical research due to its imidazole core.[4] The principles and protocols outlined herein are designed to be broadly applicable to other small molecules, serving as a valuable resource for researchers, scientists, and drug development professionals.

The core tenet of this guide is that reproducibility is not an accident; it is the result of rigorous, transparent, and well-documented scientific practice.[1][5] We will delve into the critical aspects of compound management, experimental design, and data analysis that are essential for generating robust and reliable biological data.

Part 1: Foundational Pillar - Ensuring Compound Integrity

The starting point for any reproducible biological experiment is a well-characterized and stable compound. Variations in the synthesis, purification, and handling of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride can introduce impurities or degradation products that may have their own biological activities, confounding experimental results.

Standardized Synthesis Protocol

To minimize variability arising from the compound itself, a standardized and well-documented synthetic route is crucial. The following protocol outlines a common method for the synthesis of (5-methyl-1H-imidazol-2-yl)methanol, which can then be converted to its hydrochloride salt. This multi-step process involves the protection of an imidazole, followed by formylation and subsequent reduction.

Experimental Protocol: Synthesis of (5-methyl-1H-imidazol-2-yl)methanol

  • Step 1: N-Protection of 5-methyl-1H-imidazole.

    • Dissolve 5-methyl-1H-imidazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C.

    • Add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc)₂O (1.1 eq), dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Step 2: Formylation of N-protected 5-methyl-1H-imidazole.

    • Dissolve the N-protected 5-methyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous N,N-Dimethylformamide (DMF) (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purify via column chromatography.

  • Step 3: Reduction of the formyl group.

    • Dissolve the formylated intermediate (1.0 eq) in methanol.

    • Cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction by the addition of acetone.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude alcohol.

  • Step 4: Deprotection and Salt Formation.

    • Dissolve the protected alcohol in a suitable solvent (e.g., dioxane or methanol).

    • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).

    • Stir at room temperature for 2-4 hours.

    • The hydrochloride salt will often precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which can quench the organolithium reagent in Step 2.

  • Anhydrous Solvents: Critical for the success of reactions involving highly reactive reagents like n-BuLi.

  • Low-Temperature Addition: The formylation reaction is highly exothermic. Low temperatures are necessary to control the reaction rate and prevent side reactions.

  • Quenching: The careful addition of a proton source (like saturated NH₄Cl) neutralizes the reactive intermediates in a controlled manner.

Rigorous Characterization and Quality Control

Once synthesized, the identity and purity of each batch of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride must be rigorously confirmed. Relying solely on a vendor's certificate of analysis is insufficient for ensuring reproducibility.[6] Independent verification is paramount.

Analytical Technique Purpose Expected Outcome for (5-methyl-1H-imidazol-2-yl)methanol hydrochloride
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of impurities.Spectra consistent with the proposed structure. Absence of significant impurity peaks.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the free base or the protonated molecule.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak, with purity typically >95%.
Elemental Analysis Confirmation of elemental composition.Percentages of C, H, N, and Cl within ±0.4% of the theoretical values.

Data Presentation: Example Certificate of Analysis Data

Test Specification Result
AppearanceWhite to off-white solidConforms
¹H NMRConforms to structureConforms
Purity (HPLC)≥ 95%98.7%
Mass SpectrumM+H⁺ = 127.08127.1
Compound Handling and Storage

The stability of the compound is a critical factor that is often overlooked.[6] Improper storage can lead to degradation, altering the effective concentration of the active molecule.

  • Storage: Store the solid compound at -20°C in a desiccator to protect it from light and moisture.

  • Solubilization: Prepare stock solutions in a suitable solvent, such as sterile water or DMSO. Note the solvent used, as it can have its own biological effects.[6]

  • Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Stability Testing: For long-term studies, it is advisable to periodically re-analyze the purity of the stock solution by HPLC.

Part 2: The Experimental Arena - Standardizing a Cell-Based Assay

With a well-characterized compound in hand, the next source of variability lies in the biological assay itself. This section provides a detailed protocol for a common cell viability assay, highlighting the critical parameters that must be controlled to ensure reproducibility.

Workflow for a Standardized Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture Maintenance (Consistent passage number, media, and conditions) cell_seeding Cell Seeding (Precise cell density) cell_culture->cell_seeding compound_prep Compound Preparation (Fresh dilutions from single-use aliquots) treatment Compound Treatment (Defined concentrations and incubation time) compound_prep->treatment cell_seeding->treatment reagent_add Addition of Viability Reagent (e.g., MTT, resazurin) treatment->reagent_add incubation Incubation (Protected from light) reagent_add->incubation readout Data Acquisition (Plate reader with consistent settings) incubation->readout background_sub Background Subtraction readout->background_sub normalization Normalization to Vehicle Control background_sub->normalization curve_fitting Dose-Response Curve Fitting (e.g., four-parameter logistic regression) normalization->curve_fitting ic50 IC₅₀ Determination curve_fitting->ic50

Caption: Workflow for a reproducible cell viability assay.

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to assess the effect of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride on the viability of a cancer cell line (e.g., HeLa).

  • Materials:

    • HeLa cells (passage number between 5 and 20)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • (5-methyl-1H-imidazol-2-yl)methanol hydrochloride (verified purity >95%)

    • Sterile DMSO (for stock solution)

    • Sterile Phosphate Buffered Saline (PBS)

    • 0.25% Trypsin-EDTA

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well clear flat-bottom plates

  • Procedure:

    • Cell Seeding:

      • Culture HeLa cells to ~80% confluency.

      • Wash cells with PBS, then detach using Trypsin-EDTA.

      • Neutralize trypsin with complete media and centrifuge the cell suspension.

      • Resuspend the cell pellet in fresh media and perform a cell count (e.g., using a hemocytometer or automated cell counter).

      • Seed 5,000 cells in 100 µL of media per well in a 96-well plate.

      • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment:

      • Prepare a 10 mM stock solution of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride in sterile water or DMSO.

      • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

      • Include a vehicle control (media with the same concentration of DMSO or water as the highest compound concentration).

      • Also include a "no-cell" control (media only) for background subtraction.

      • Carefully remove the media from the cells and add 100 µL of the compound dilutions or control media to the respective wells.

      • Incubate for 48 hours at 37°C, 5% CO₂.

    • MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL) to each well.

      • Incubate for 4 hours at 37°C, 5% CO₂.

      • Carefully remove the media containing MTT.

      • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

      • Incubate for at least 2 hours at room temperature in the dark, or until the crystals are fully dissolved.

    • Data Acquisition:

      • Measure the absorbance at 570 nm using a microplate reader.

Self-Validating Systems: The Importance of Controls
  • Vehicle Control: Essential for distinguishing the effect of the compound from the effect of the solvent.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to confirm that the assay system is responsive.

  • Negative Control: Untreated cells serve as a baseline for 100% viability.

  • "No-Cell" Control: Measures the background absorbance of the media and reagents.

Part 3: From Raw Data to Meaningful Conclusions - Standardized Data Analysis and Reporting

The final piece of the reproducibility puzzle is how data is analyzed and reported. A lack of transparency in this area can make it impossible for others to replicate the findings.[1]

Data Analysis Workflow

G cluster_raw_data Raw Data Processing cluster_normalization Normalization cluster_curve_fit Dose-Response Modeling cluster_reporting Reporting raw_abs Raw Absorbance Values bg_subtract Background Subtraction (Subtract mean of 'no-cell' controls) raw_abs->bg_subtract calc_norm (Corrected Sample Abs / Mean Corrected Vehicle Abs) * 100 bg_subtract->calc_norm norm_data Normalized Viability (%) log_transform Log Transform Compound Concentrations calc_norm->log_transform fit_model Four-Parameter Logistic (4PL) Regression log_transform->fit_model ic50_ci Calculate IC₅₀ and 95% Confidence Interval fit_model->ic50_ci report Report IC₅₀, 95% CI, and number of replicates ic50_ci->report

Caption: Standardized workflow for cell viability data analysis.

Step-by-Step Data Analysis:

  • Background Subtraction: For each well, subtract the average absorbance of the "no-cell" control wells.

  • Normalization: Divide the background-subtracted absorbance of each treated well by the average background-subtracted absorbance of the vehicle control wells. Multiply by 100 to express the results as a percentage of viability.

  • Dose-Response Curve Fitting:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model. This is a standard model for sigmoidal dose-response curves.

    • The equation for the 4PL model is: Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀) ^ HillSlope)

  • IC₅₀ Determination: The IC₅₀ is the concentration of the compound that inhibits 50% of the biological response. This value is derived from the curve fitting.

Transparency in Reporting

To enable others to reproduce your work, it is essential to report not just the final results, but also the details of how they were obtained.[7]

Recommended Reporting Checklist:

  • Compound Information: Source or synthesis method, batch number, and evidence of purity (e.g., HPLC chromatogram).

  • Cell Line Information: Source, passage number, and authentication method (e.g., STR profiling).

  • Detailed Protocol: As described above, including all concentrations, incubation times, and instrument settings.

  • Raw Data: Whenever possible, make the raw data publicly available in a repository.

  • Data Analysis: Specify the software used for data analysis and the exact model used for curve fitting.

  • Results: Report the IC₅₀ value along with its 95% confidence interval and the number of independent experiments performed.

Conclusion: A Collective Responsibility

Ensuring the reproducibility of biological data is a shared responsibility. By adopting standardized protocols for compound synthesis and characterization, implementing rigorous and well-controlled biological assays, and practicing transparent data analysis and reporting, we can significantly increase the reliability and impact of our research. This guide, using (5-methyl-1H-imidazol-2-yl)methanol hydrochloride as a case study, provides a practical framework for achieving this goal. Adherence to these principles will not only strengthen the foundation of our own work but also contribute to a more robust and credible scientific literature for the entire research community.

References

  • Lorsch, J. R., Collins, F. S., & Lippincott-Schwartz, J. (2014). A Guide to Reproducibility in Preclinical Research. Cell, 159(5), 965-968. [Link]

  • LookChem. (n.d.). (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Molecules, 28(15), 5899. [Link]

  • ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Histamine. Retrieved January 26, 2026, from [Link]

  • PLOS Computational Biology. (2023). Ten simple rules for implementing open and reproducible research practices after attending a training course. PLOS Computational Biology, 19(1), e1010750. [Link]

  • Tempo Bioscience. (2018, July 16). The Challenges In Small Molecule Drug Development – Part I. [Link]

  • ResearchGate. (2025, January 21). 8 Tips to Improve Your Research Reproducibility. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 253-259. [Link]

  • Royal Society of Chemistry. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Digital Discovery, 3(1), 15-30. [Link]

  • National Center for Biotechnology Information. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. PubChem. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 54(11), 3023-3027. [Link]

  • GigaScience. (2019). Recommendations to enhance rigor and reproducibility in biomedical research. GigaScience, 8(6), giz056. [Link]

  • MDPI. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2022(3), M1450. [Link]

  • Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research – lessons to learn from clinical research. Retrieved January 26, 2026, from [Link]

  • eLife. (2021). Science Forum: Improving preclinical studies through replications. eLife, 10, e65623. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Imidazolemethanol. PubChem. Retrieved January 26, 2026, from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Developing Drugs, 6(3). [Link]

  • Almaden Genomics. (2023, October 26). How to Solve the Biological Research Reproducibility Problem. [Link]

Sources

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Method

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